molecular formula C6H3BrClN3 B1521901 5-Bromo-4-chloro-1H-pyrazolo[3,4-b]pyridine CAS No. 1034769-88-4

5-Bromo-4-chloro-1H-pyrazolo[3,4-b]pyridine

Numéro de catalogue B1521901
Numéro CAS: 1034769-88-4
Poids moléculaire: 232.46 g/mol
Clé InChI: LFIOULNHNXMRCP-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

5-Bromo-4-chloro-1H-pyrazolo[3,4-b]pyridine is a halogenated heterocycle . It has been used in the synthesis of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors .


Synthesis Analysis

The synthesis of pyrazolo[3,4-b]pyridine derivatives involves the iodization of commercially available 5-bromo-1H-pyrazolo[3,4-b]pyridine by NIS to obtain an intermediate. The NH of this intermediate is then protected by PMB-Cl to produce a key intermediate. Simultaneously, meta-aminobenzoic acid is reacted with morpholine to produce another intermediate .


Molecular Structure Analysis

The molecular structure of 5-Bromo-4-chloro-1H-pyrazolo[3,4-b]pyridine is represented by the SMILES string Brc1cnc2[nH]ncc2c1 .


Chemical Reactions Analysis

Pyrazolo[3,4-b]pyridine derivatives have been synthesized and evaluated for their activities to inhibit TRKA . Among them, compound C03 showed acceptable activity with an IC50 value of 56 nM and it inhibited the proliferation of the Km-12 cell line with an IC50 value of 0.304 μM .


Physical And Chemical Properties Analysis

The empirical formula of 5-Bromo-4-chloro-1H-pyrazolo[3,4-b]pyridine is C6H4BrN3 and its molecular weight is 198.02 .

Applications De Recherche Scientifique

Summary of the Application

“5-Bromo-4-chloro-1H-pyrazolo[3,4-b]pyridine” derivatives have been synthesized and evaluated for their potential as Tropomyosin receptor kinases (TRKs) inhibitors . TRKs are associated with the proliferation and differentiation of cells, and their continuous activation and overexpression can cause cancer .

Methods of Application

The compound was synthesized using scaffold hopping and computer-aided drug design . A total of 38 pyrazolo[3,4-b]pyridine derivatives were synthesized and their activities to inhibit TRKA were evaluated .

Results or Outcomes

Among the synthesized compounds, compound C03 showed acceptable activity with an IC50 value of 56 nM. It inhibited the proliferation of the Km-12 cell line with an IC50 value of 0.304 μM, showing obvious selectivity for the MCF-7 cell line and HUVEC cell line . Furthermore, compound C03 possessed good plasma stability and low inhibitory activity to a panel of cytochrome P450 isoforms except CYP2C9 .

2. Use in Biomedical Applications

Summary of the Application

“5-Bromo-4-chloro-1H-pyrazolo[3,4-b]pyridine” is a part of the larger family of 1H-Pyrazolo[3,4-b]pyridines, which have been described in more than 5500 references (including 2400 patents) to date . These compounds have a wide range of substituents at positions N1, C3, C4, C5, and C6 .

Methods of Application

The synthetic methods used for their synthesis start from both a preformed pyrazole .

Results or Outcomes

These compounds have found a wide range of biomedical applications .

3. Use in Anti-Cancer Drugs

Summary of the Application

“5-Bromo-4-chloro-1H-pyrazolo[3,4-b]pyridine” derivatives have been synthesized and evaluated for their potential as anti-cancer drugs . These compounds have shown promising results in inhibiting the proliferation of cancer cells .

Methods of Application

The compound was synthesized using computer-aided drug design . The synthesized compounds were then evaluated for their activities to inhibit cancer cell proliferation .

Safety And Hazards

The safety data sheet for 5-Bromo-4-chloro-1H-pyrazolo[3,4-b]pyridine indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Orientations Futures

The future directions for the research on 5-Bromo-4-chloro-1H-pyrazolo[3,4-b]pyridine could involve further exploration of its potential as a TRK inhibitor . The compound C03, in particular, has shown potential due to its acceptable activity and selectivity .

Propriétés

IUPAC Name

5-bromo-4-chloro-1H-pyrazolo[3,4-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrClN3/c7-4-2-9-6-3(5(4)8)1-10-11-6/h1-2H,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFIOULNHNXMRCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C2C=NNC2=N1)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40657916
Record name 5-Bromo-4-chloro-1H-pyrazolo[3,4-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40657916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-4-chloro-1H-pyrazolo[3,4-b]pyridine

CAS RN

1034769-88-4
Record name 5-Bromo-4-chloro-1H-pyrazolo[3,4-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40657916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-4-chloro-1H-pyrazolo[3,4-b]pyridine
Reactant of Route 2
5-Bromo-4-chloro-1H-pyrazolo[3,4-b]pyridine
Reactant of Route 3
5-Bromo-4-chloro-1H-pyrazolo[3,4-b]pyridine
Reactant of Route 4
Reactant of Route 4
5-Bromo-4-chloro-1H-pyrazolo[3,4-b]pyridine
Reactant of Route 5
Reactant of Route 5
5-Bromo-4-chloro-1H-pyrazolo[3,4-b]pyridine
Reactant of Route 6
Reactant of Route 6
5-Bromo-4-chloro-1H-pyrazolo[3,4-b]pyridine

Citations

For This Compound
1
Citations
TP Matthews, S Klair, S Burns, K Boxall… - Journal of medicinal …, 2009 - ACS Publications
Checkpoint kinase 1 (CHK1) is an oncology target of significant current interest. Inhibition of CHK1 abrogates DNA damage-induced cell cycle checkpoints and sensitizes p53 deficient …
Number of citations: 48 pubs.acs.org

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.